molecular formula C5H9ClF3N B3230356 N-Methyl-1-(trifluoromethyl)cyclopropanamine hydrochloride CAS No. 1301714-23-7

N-Methyl-1-(trifluoromethyl)cyclopropanamine hydrochloride

Cat. No. B3230356
CAS RN: 1301714-23-7
M. Wt: 175.58
InChI Key: JBNWRYCNTHVWED-UHFFFAOYSA-N
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Description

“N-Methyl-1-(trifluoromethyl)cyclopropanamine hydrochloride” is a chemical compound with the molecular formula C5H9ClF3N . It has a molecular weight of 175.58 . The compound is typically stored at room temperature and is available in a solid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H8F3N.ClH/c1-9-4(2-3-4)5(6,7)8;/h9H,2-3H2,1H3;1H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 175.58 . The compound’s InChI code is 1S/C5H8F3N.ClH/c1-9-4(2-3-4)5(6,7)8;/h9H,2-3H2,1H3;1H , which provides a detailed description of its molecular structure.

Scientific Research Applications

Oxidation of Cyclopropane Derivatives

  • The study on the oxidation of cyclopropane-containing compounds to cyclopropylketones underscores a significant area of research. This process is essential in synthetic organic chemistry, providing a direct approach towards carbonylcyclopropanes and avoiding unnecessary synthetic stages. It emphasizes the importance of understanding the interactions between the structure of the starting compound, the oxidant employed, and the reaction outcome, which can lead to the development of efficient methods for transformations of cyclopropane derivatives (Sedenkova et al., 2018).

Potential in Drug Development and Treatment

  • The exploration of D-cycloserine, a compound related in function if not structurally to N-Methyl-1-(trifluoromethyl)cyclopropanamine hydrochloride, highlights its role in facilitating the extinction of conditioned responses to drug-related cues. This suggests a potential application in treating addiction by modulating the extinction of addiction-related conditioned responses. The research indicates that D-cycloserine, when coupled with cue exposure therapy, could offer a promising treatment method for substance abuse disorders (Myers & Carlezon, 2012).

Ethylene Action Inhibition in Plants

  • A significant body of research on 1-methylcyclopropene (1-MCP) demonstrates its use as an inhibitor of ethylene action in plants. This application is critical for extending the postharvest life of fruits, vegetables, and floriculture crops. The ability of 1-MCP to prevent ethylene effects across a broad range of plant species indicates its value in postharvest biology and technology. This research area is pivotal for improving the storage, shelf life, and quality of agricultural products, which has direct implications for food science and technology (Blankenship & Dole, 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-methyl-1-(trifluoromethyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N.ClH/c1-9-4(2-3-4)5(6,7)8;/h9H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNWRYCNTHVWED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CC1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735251
Record name N-Methyl-1-(trifluoromethyl)cyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1301714-23-7
Record name N-Methyl-1-(trifluoromethyl)cyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-1-(trifluoromethyl)cyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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